molecular formula C19H19N5O5S3 B12293308 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12293308
M. Wt: 493.6 g/mol
InChI Key: SBUCDZYLTRYMFG-UHFFFAOYSA-N
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Description

7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a third-generation cephalosporin derivative characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) with specific modifications at the C-7 and C-3 positions. The C-7 side chain features a 2-amino-4-hydroxyphenylacetamido group, which enhances stability against β-lactamases and broadens antimicrobial activity . The C-3 substituent, a (5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl group, contributes to improved pharmacokinetic properties, including enhanced membrane penetration and resistance to enzymatic degradation .

This compound is synthesized via acylation of the 7β-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nucleus with activated derivatives of the 4-hydroxyphenylacetamido group under neutral conditions to retain stereochemical integrity . Structural confirmation is achieved through LCMS, NMR, and X-ray crystallography, with software suites like SHELXL and ORTEP-3 used for refinement and visualization .

Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCDZYLTRYMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866211
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Aminocephalosporanic Acid (7-ACA)

7-ACA is typically obtained via enzymatic or chemical deacylation of cephalosporin C. The process involves:

  • Enzymatic deacylation : Using immobilized acylases under mild pH (6.5–7.5) and temperature (25–30°C) to cleave the α-aminoadipoyl side chain.
  • Chemical deacylation : Employing phosphorus pentachloride (PCl₅) in anhydrous conditions to form an imino chloride intermediate, followed by hydrolysis.

Functionalization at Position 7: 2-Amino(4-hydroxyphenyl)acetamido Group

The 7-amino group of 7-ACA undergoes acylation to introduce the 2-amino(4-hydroxyphenyl)acetamido moiety.

Synthesis of 2-Amino(4-hydroxyphenyl)acetic Acid

This side chain precursor is prepared via:

  • Boc protection : (R)-2-phenylglycine methyl ester is protected with tert-butoxycarbonyl (Boc) anhydride, yielding Boc-(R)-2-phenylglycine methyl ester in quantitative yield.
  • O-Alkylation : Mitsunobu reaction with 2-methylpentanol introduces the hydroxyl-protected group (78% yield).
  • Reduction and bromination : The methyl ester is reduced to a hydroxyl group, followed by bromination with triphenylphosphine and carbon tetrabromide (76% yield over two steps).

Acylation of 7-ACA

The 2-amino(4-hydroxyphenyl)acetic acid is activated as a mixed anhydride or using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate):

  • Coupling conditions : HBTU, DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) at 0–5°C for 2 hours.
  • Deprotection : Removal of Boc groups with trifluoroacetic acid (TFA) yields the free amine (94% yield).

Functionalization at Position 3: [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl Group

The thiadiazole sulfanyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction.

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

  • Cyclization : Reaction of thioacetamide with hydrazine hydrate forms 2-amino-5-methyl-1,3,4-thiadiazole, which is subsequently treated with elemental sulfur in ethanol (70% yield).

Alkylation of the Thiol Group

  • Mitsunobu reaction : The thiol group reacts with 3-hydroxymethyl cephalosporin intermediates using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (tetrahydrofuran).
  • Direct substitution : Treatment with iodomethane in alkaline conditions introduces the methyl group (85% yield).

Industrial-Scale Production

Optimized Reaction Conditions

Step Reagents/Conditions Yield
7-ACA deacylation Immobilized acylase, pH 7.0, 28°C 92%
7-Acylation HBTU, DIPEA, DMF, 0°C 89%
3-Substitution 5-Methyl-1,3,4-thiadiazole-2-thiol, DEAD, THF 78%
Final purification Crystallization (ethanol/water) 95%

Purification Strategies

  • Crystallization : Ethanol/water mixtures (3:1 v/v) at −20°C achieve >99% purity.
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients removes trace impurities.

Mechanistic Insights and Side Reactions

Acylation Mechanism

The HBTU-mediated coupling proceeds via activation of the carboxylate to an HOBt ester, followed by nucleophilic attack by the 7-amino group of 7-ACA. Steric hindrance at the β-lactam ring necessitates low temperatures to minimize epimerization.

Thiadiazole Sulfanyl Incorporation

The Mitsunobu reaction facilitates SN2 displacement, with DEAD coordinating to the thiolate ion, enhancing nucleophilicity. Competing oxidation to disulfides is suppressed by inert atmosphere (N₂).

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : ¹H NMR (DMSO-d₆) δ 7.25 (d, J=8.5 Hz, 2H, aromatic), 5.10 (s, 1H, β-lactam), 3.85 (m, 2H, thiadiazole-CH₂).
  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA/acetonitrile gradient).

Impurity Profiling

Major impurities include:

  • N-Acetyl byproducts : From incomplete deprotection during acylation (controlled via TFA stoichiometry).
  • Disulfide dimers : Mitigated by strict oxygen exclusion during thiol reactions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Enzymatic deacylation High specificity, mild conditions Cost of immobilized enzymes
Chemical acylation Scalability, rapid kinetics Epimerization risk at C7
Mitsunobu alkylation Stereochemical control High reagent cost

Chemical Reactions Analysis

Types of Reactions

Cefaparole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of cefaparole, which can exhibit different pharmacological properties. For instance, oxidation can yield sulfoxides, which may have altered antibacterial activity .

Scientific Research Applications

Structural Overview

This compound belongs to a class of antibiotics known as beta-lactams, which are characterized by their ability to inhibit bacterial cell wall synthesis. The presence of a thiadiazole moiety enhances its pharmacological properties, providing additional mechanisms for antibacterial activity.

Antibacterial Activity

Mechanism of Action
The primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death.

Spectrum of Activity
Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, including multidrug-resistant variants.

Case Studies

  • In Vitro Efficacy Against Resistant Strains
    A study published in Antibiotics demonstrated that the compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a treatment option for resistant infections .
  • Synergistic Effects with Other Antibiotics
    Another investigation explored the synergistic effects when combined with other antibiotics like vancomycin. The combination therapy resulted in enhanced antibacterial activity, suggesting that this compound could be used in polypharmacy strategies to combat resistant infections .
  • Pharmacokinetics and Safety Profile
    A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability and a safety profile comparable to existing antibiotics, making it a viable candidate for further clinical development .

Potential Applications Beyond Antibacterial Use

The unique structural features of this compound also suggest potential applications in other therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
  • Anti-inflammatory Properties : The presence of hydroxyl groups may confer anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Mechanism of Action

Cefaparole exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Cephalosporin Derivatives

Compound Name C-7 Substituent C-3 Substituent Key Activity/Property Reference
Target Compound 2-Amino-4-hydroxyphenylacetamido (5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl Broad-spectrum β-lactamase resistance
Cefazedone Dichloro-4-oxo-pyridylacetamido (5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl High activity against Neisseria gonorrhoeae (MIC: 0.0078–2.0 µg/mL)
SQ 14,359 (Cefotaxime analog) Thienylureidoacetyl (1-Methyltetrazol-5-yl)thio Potent against β-lactamase-producing organisms
7-(1-Pyrroleacetamido)-cephalosporin (Compound 6) Pyrroleacetamido (1-Methyltetrazol-5-yl)thio Comparable to cefazolin; effective against Enterobacter
7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-cephalosporin 4-Hydroxyphenylacetamido (Z)-prop-1-en-1-yl Improved solubility and crystallinity

Key Observations:

This contrasts with cefazedone's dichloro-pyridyl group, which improves Gram-negative activity but may reduce oral bioavailability .

C-3 Substituent: The thiadiazole ring in the target compound and cefazedone confers resistance to β-lactamases, particularly in Enterobacteriaceae and Neisseria species. However, tetrazole-based substituents (e.g., in SQ 14,359) show broader activity against Pseudomonas aeruginosa .

Antimicrobial Activity

Table 2: In Vitro Activity Against Common Pathogens

Compound E. coli (MIC₉₀, µg/mL) S. aureus (MIC₉₀, µg/mL) N. gonorrhoeae (MIC₉₀, µg/mL) β-Lactamase Stability
Target Compound 0.25–1.0 2.0–4.0 0.03–0.12 High
Cefazedone 0.5–2.0 4.0–8.0 0.0078–2.0 Moderate
SQ 14,359 0.12–0.5 1.0–2.0 N/A High
Compound 6 (Pyrrole) 1.0–4.0 8.0–16.0 N/A Low
  • The target compound exhibits superior activity against N. gonorrhoeae compared to cefazedone, likely due to its 4-hydroxyphenyl group enhancing binding to penicillin-binding proteins (PBPs) .
  • SQ 14,359 shows stronger Gram-negative coverage, attributed to its thienylureidoacetyl group, which optimizes PBP affinity .

Pharmacokinetic and Pharmacodynamic Properties

Table 3: Pharmacokinetic Parameters

Compound Half-Life (h) Protein Binding (%) Urinary Excretion (%) Solubility (mg/mL)
Target Compound 1.8–2.5 20–30 85–90 12.5
Cefazedone 1.2–1.5 40–50 70–75 8.2
SQ 14,359 1.5–2.0 35–45 80–85 10.8
Compound 6 (Pyrrole) 0.8–1.2 50–60 60–65 5.6
  • The target compound’s low protein binding (20–30%) and high urinary excretion (85–90%) make it suitable for urinary tract infections .
  • Cefazedone’s higher protein binding (40–50%) may limit tissue penetration but prolongs serum concentrations .

Biological Activity

The compound 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (commonly referred to as Compound D) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound D belongs to the class of thiazolidine derivatives and is characterized by a bicyclic structure that incorporates both sulfur and nitrogen atoms. The molecular formula is C16H21N3O6SC_{16}H_{21}N_3O_6S, with a molecular weight of 400.45 g/mol.

Antimicrobial Properties

Compound D has shown promising antimicrobial activity against various bacterial strains. Its mechanism of action primarily involves inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that Compound D exhibits significant activity against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .

The compound's biological activity can be attributed to its structural features:

  • Thiadiazole Ring : Enhances antimicrobial potency through interactions with bacterial enzymes.
  • Hydroxyl Group : Increases solubility and bioavailability.
  • Amino Group : Facilitates binding to target sites in bacterial cells.

Study 1: Efficacy Against Multidrug-resistant Strains

A study conducted by Ahmad et al. (2023) evaluated the effectiveness of Compound D against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with traditional antibiotics, reducing the MIC by up to 50% .

Study 2: In Vivo Testing

In vivo studies on mice infected with E. coli showed that administration of Compound D led to a significant reduction in bacterial load in comparison to control groups receiving no treatment. The survival rate in treated groups was markedly higher, suggesting potential for therapeutic use in severe infections .

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